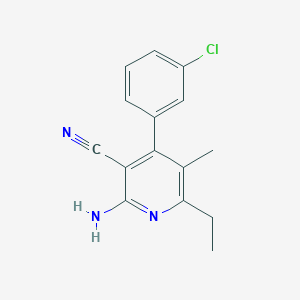

2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3/c1-3-13-9(2)14(12(8-17)15(18)19-13)10-5-4-6-11(16)7-10/h4-7H,3H2,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQZMNJNEPZOBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301166159 | |

| Record name | 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338794-19-7 | |

| Record name | 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338794-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methyl-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301166159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research has indicated that compounds similar to 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile exhibit anticancer properties. Studies utilizing voltammetric techniques have explored the electrochemical behavior of these compounds, suggesting their potential as anticancer agents through mechanisms involving enzyme inhibition or receptor modulation.

-

Cardiovascular Research :

- The compound's structural features align it with other known cardiovascular drugs, particularly dihydropyridines that are used as calcium channel blockers. These compounds are effective in treating conditions such as hypertension and angina pectoris by relaxing blood vessels and improving blood flow .

- Antimicrobial Activity :

Synthetic Applications

-

Organic Synthesis :

- The synthesis of this compound can be achieved through several methods involving the reaction of starting materials under controlled conditions. This includes nucleophilic substitutions and cyclization reactions that yield high-purity products.

-

Chemical Reactions :

- The compound can undergo various chemical transformations, including electrophilic aromatic substitutions and nucleophilic additions, which are essential for developing new derivatives with enhanced biological activity.

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyridine derivatives demonstrated that modifications to the chlorophenyl group significantly affected cytotoxicity against cancer cell lines. The introduction of electron-withdrawing groups like chlorine increased the compound's potency by enhancing its interaction with cellular targets.

Case Study 2: Cardiovascular Effects

Research on related compounds has shown that they effectively reduce blood pressure in animal models by blocking calcium channels. This suggests that this compound could be investigated for similar cardiovascular effects.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Amino-4-(3-chlorophenyl)-4,5-dihydro-5-oxopyrano[3,2-c]chromene-3-carbonitrile

- Molecular Formula : C₁₉H₁₃ClN₂O₃

- Key Features: A pyranochromene ring fused to the pyridine core, with a dihydro-oxo group at positions 4–5 .

- Impact : The fused chromene ring increases molecular rigidity and introduces a ketone (C=O) group, enhancing hydrogen-bonding capacity and polarity compared to the target compound. This is reflected in its higher molecular weight (352.77 g/mol ) and melting point (241–243°C ) .

6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Molecular Formula : C₂₁H₁₈ClN₃O

- Key Features: A pyrano-pyrazole fused system with a 2-chlorophenyl and 3-methoxyphenyl substituent .

- The pyrazole ring adds nitrogen-rich heterocyclic character, which may influence biological activity. Its molecular weight (387.84 g/mol) and melting point (170.7–171.2°C) are significantly higher than the target compound’s .

2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

- Molecular Formula : C₂₂H₁₄FN₃

- Key Features : Substitution of 3-chlorophenyl with 3-fluorophenyl and a bulky naphthyl group at position 6 .

- Impact: Fluorine’s electronegativity increases polarity, while the naphthyl group enhances lipophilicity and steric bulk.

Physical and Spectral Properties

Table 1: Comparative Physical Properties

- Key Observations: The target compound’s lack of fused rings or oxygen-containing groups results in a lower molecular weight and predicted higher volatility (boiling point 442°C) compared to chromene or pyrano-pyrazole derivatives. Substituents like methoxy or naphthyl groups significantly alter polarity and steric profiles, which may influence crystallization behavior (e.g., lower melting points in pyrano-pyrazoles vs. chromenes) .

Biological Activity

2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal properties, as well as its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with an amino group, a chlorophenyl group, and a carbonitrile functional group, which contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0048 mg/mL to 0.156 mg/mL against strains such as E. coli and S. aureus .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0048 |

| Compound B | S. aureus | 0.0195 |

| Compound C | B. mycoides | 0.0098 |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. The MIC values for antifungal activity were reported to be between 16.69 µM and 78.23 µM . This suggests that the compound may inhibit fungal growth effectively.

Table 2: Antifungal Activity

| Compound | Target Fungus | MIC (µM) |

|---|---|---|

| Compound D | C. albicans | 16.69 |

| Compound E | Fusarium oxysporum | 56.74 |

The antibacterial and antifungal activities of this compound are hypothesized to be related to its ability to interfere with microbial cell wall synthesis or disrupt cellular metabolism. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and interaction with microbial targets .

Case Studies

A notable study evaluated the activity of various pyridine derivatives against resistant strains of bacteria and fungi. The results indicated that modifications in the substituents on the pyridine ring could significantly enhance biological activity, making it a promising scaffold for drug design .

Q & A

Basic: What are the established synthetic routes for 2-Amino-4-(3-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile, and what analytical methods validate its purity?

Methodological Answer:

The compound is typically synthesized via multi-step condensation reactions. For example, a chlorophenyl-substituted pyrimidine intermediate (e.g., 2-(6-Chloro-5-methoxypyrimidin-4-yl)-4-(trifluoromethyl)aniline) undergoes nucleophilic substitution or cyclization under reflux conditions, followed by purification via column chromatography . Purity validation employs HPLC (retention time: 0.81 minutes under SQD-FA05 conditions) and LCMS (m/z 295 [M+H]+) to confirm molecular weight and absence of side products . Additional characterization includes ¹H/¹³C NMR to verify substituent positions and amine functionality .

Basic: How is the molecular structure of this compound characterized in solid-state and solution phases?

Methodological Answer:

X-ray crystallography is the gold standard for solid-state structural elucidation. For example, Acta Crystallographica studies reveal bond angles (e.g., C12–N1–C11: 118.28°) and torsional parameters critical for understanding steric effects of the 3-chlorophenyl and ethyl groups . In solution, FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), while UV-Vis spectroscopy monitors π→π* transitions in the pyridine ring .

Advanced: How can computational quantum chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with information science to predict optimal reaction pathways. For instance, reaction path searches identify energy barriers in condensation steps, enabling the selection of catalysts (e.g., acetic acid) or solvents (e.g., DMF) to reduce activation energy . Machine learning algorithms further prioritize experimental conditions, minimizing trial-and-error approaches .

Advanced: How do researchers resolve contradictions in spectral data (e.g., NMR vs. LCMS) during characterization?

Methodological Answer:

Discrepancies between NMR (e.g., unexpected splitting patterns) and LCMS (e.g., [M+H]+ adducts) often arise from tautomerism or residual solvents. 2D NMR techniques (e.g., HSQC, HMBC) map proton-carbon correlations to confirm assignments . For mass spectrometry anomalies, high-resolution LCMS (HRMS) distinguishes isobaric species, while deuterium exchange experiments identify labile protons .

Basic: What are the key chemical reactivity patterns of this compound under nucleophilic or electrophilic conditions?

Methodological Answer:

The 3-carbonitrile group is susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acids under acidic conditions), while the 2-amino group participates in Schiff base formation with aldehydes . Electrophilic substitution occurs preferentially at the para position of the 3-chlorophenyl ring due to steric hindrance from the ethyl and methyl groups . Reactivity is monitored via TLC and in situ IR to track intermediate formation.

Advanced: What strategies improve regioselectivity in synthesizing derivatives of this compound?

Methodological Answer:

Regioselectivity in pyridine functionalization is enhanced using directed ortho-metalation (DoM) . For example, lithiation at the 4-position (guided by the chlorophenyl group) allows introduction of electrophiles (e.g., alkyl halides) . Alternatively, microwave-assisted synthesis reduces side reactions by accelerating kinetic control, as demonstrated in the preparation of 6-amino-4-(2-chlorophenyl) derivatives .

Advanced: How are reaction mechanisms elucidated for the formation of this compound’s heterocyclic core?

Methodological Answer:

Mechanistic studies employ isotopic labeling (e.g., ¹⁵N tracing in amine groups) and kinetic isotope effects (KIE) to identify rate-determining steps . For example, in cyclocondensation reactions, Hammett plots correlate substituent effects (σ values) with reaction rates, confirming a stepwise mechanism via a zwitterionic intermediate . Computational transition-state modeling (using Gaussian software) further validates proposed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.